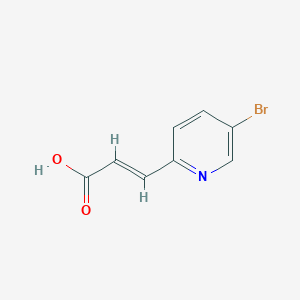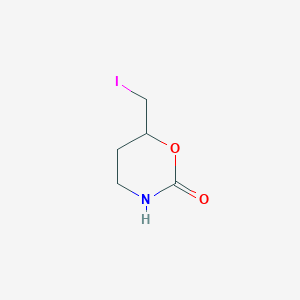![molecular formula C8H11N5O B13636059 2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)
2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol is a compound that belongs to the class of bipyrazoles Bipyrazoles are heterocyclic compounds containing two pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol typically involves the formation of the bipyrazole core followed by functionalization. One common method involves the reaction of hydrazine derivatives with diketones to form the pyrazole rings. The amino group can be introduced through nucleophilic substitution or reduction of nitro groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactions and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted bipyrazoles, which can have different functional groups attached to the pyrazole rings.
Aplicaciones Científicas De Investigación
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the design of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole: Another related compound with multiple nitro groups, used in high-energy materials.
Propiedades
Fórmula molecular |
C8H11N5O |
|---|---|
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
2-[5-amino-3-(1H-pyrazol-5-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C8H11N5O/c9-8-5-7(6-1-2-10-11-6)12-13(8)3-4-14/h1-2,5,14H,3-4,9H2,(H,10,11) |
Clave InChI |
XSPLTUJCXFISDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=NN(C(=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)





